
Benzoic acid, (1,2-ethenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, (1,2-ethenediyl)bis- is an organic compound with a unique structure that consists of two benzoic acid molecules connected by an ethenediyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, (1,2-ethenediyl)bis- typically involves the reaction of benzoic acid derivatives with ethylene or its derivatives under specific conditions. One common method is the reaction of benzoic acid with ethylene glycol in the presence of a catalyst, such as sulfuric acid, to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of benzoic acid, (1,2-ethenediyl)bis- can be achieved through large-scale chemical processes. These processes often involve the use of continuous reactors and advanced purification techniques to obtain high-purity products. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, (1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethenediyl group to an ethylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce ethylene derivatives. Substitution reactions result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, (1,2-ethenediyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, (1,2-ethenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Benzoic acid, (1,2-ethenediyl)bis- can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Ethylene glycol: A diol used in the synthesis of various organic compounds.
Benzyl alcohol: An aromatic alcohol with applications in the pharmaceutical and cosmetic industries.
The uniqueness of benzoic acid, (1,2-ethenediyl)bis- lies in its combined structure, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
64078-46-2 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
2-[2-(2-carboxyphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-10H,(H,17,18)(H,19,20) |
Clé InChI |
AFGNGVLIGDCOBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




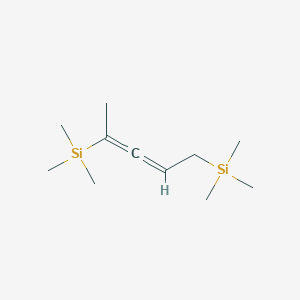
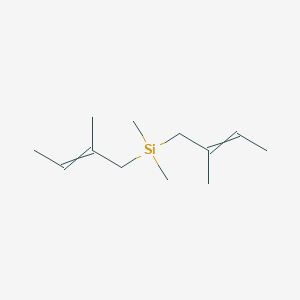
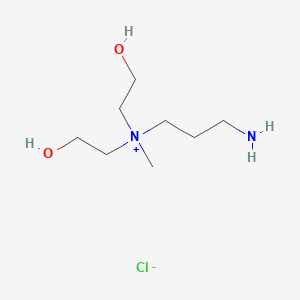

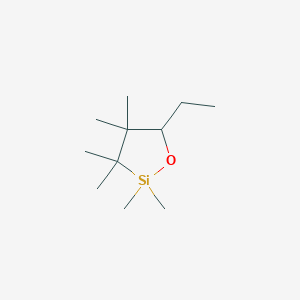
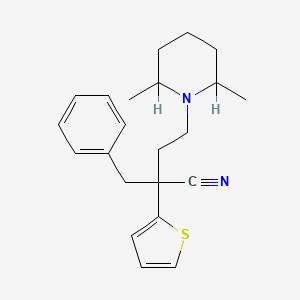

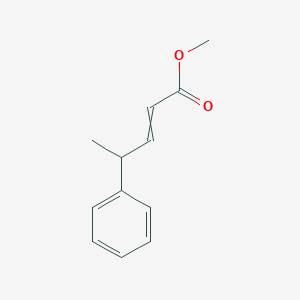
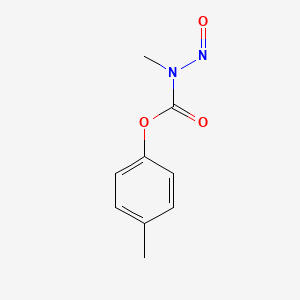
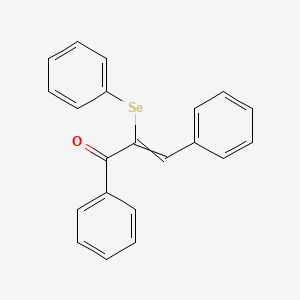
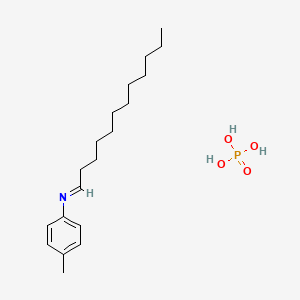
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
